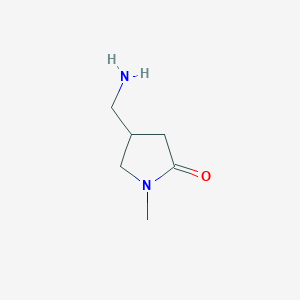

4-(Aminomethyl)-1-methylpyrrolidin-2-one

CAS No.: 933723-27-4

Cat. No.: VC2917348

Molecular Formula: C6H12N2O

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933723-27-4 |

|---|---|

| Molecular Formula | C6H12N2O |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | 4-(aminomethyl)-1-methylpyrrolidin-2-one |

| Standard InChI | InChI=1S/C6H12N2O/c1-8-4-5(3-7)2-6(8)9/h5H,2-4,7H2,1H3 |

| Standard InChI Key | RYPUQUNUTILSAZ-UHFFFAOYSA-N |

| SMILES | CN1CC(CC1=O)CN |

| Canonical SMILES | CN1CC(CC1=O)CN |

Introduction

Chemical Structure and Properties

4-(Aminomethyl)-1-methylpyrrolidin-2-one belongs to the class of pyrrolidinones, which are five-membered lactams characterized by a nitrogen atom in the ring structure. The compound features a pyrrolidin-2-one core with an aminomethyl substituent at the 4-position and a methyl group attached to the nitrogen atom of the ring. This specific arrangement of functional groups contributes to its chemical reactivity and potential biological activities.

Physical and Chemical Properties

The basic physical and chemical properties of 4-(Aminomethyl)-1-methylpyrrolidin-2-one provide essential information for researchers interested in its applications. The compound exists in different stereochemical forms, with the (R)-enantiomer being one of the well-characterized variants. The table below summarizes the key physical and chemical properties of (R)-4-(aminomethyl)-1-methylpyrrolidin-2-one:

| Property | Value |

|---|---|

| CAS Number | 2165833-85-0 |

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.18 g/mol |

| IUPAC Name | (R)-4-(aminomethyl)-1-methylpyrrolidin-2-one |

| SMILES Notation | CN1CC@@HCC1=O |

| Appearance | Not specified in available data |

| Standard Purity | 97% |

The compound possesses both basic and nucleophilic properties due to the presence of the primary amine group, while the lactam functionality contributes to its polarity and hydrogen bonding capabilities . These chemical characteristics make it potentially valuable as a building block in medicinal chemistry.

Structural Features

The molecular structure of 4-(Aminomethyl)-1-methylpyrrolidin-2-one contains several key functional groups that define its chemical behavior:

-

A pyrrolidinone ring (five-membered lactam) that serves as the core structure

-

A primary amine group (-NH₂) attached to a methylene linker at the 4-position

-

A methyl group (-CH₃) attached to the nitrogen atom in the ring

-

A carbonyl group (C=O) at the 2-position

This arrangement of functional groups creates a molecule with multiple sites for hydrogen bonding, which can influence its solubility, reactivity, and potential interactions with biological targets. The presence of the chiral center at the 4-position allows for the existence of enantiomers, each potentially having distinct biological activities .

Forms and Derivatives

4-(Aminomethyl)-1-methylpyrrolidin-2-one exists in different forms, including the free base and its salts. Additionally, several structurally related compounds have been developed by modifying the basic structure.

Hydrochloride Salt

The hydrochloride salt of 4-(Aminomethyl)-1-methylpyrrolidin-2-one is a significant derivative with altered physicochemical properties compared to the free base. This salt formation is common in pharmaceutical development to improve solubility, stability, or bioavailability.

| Property | 4-(Aminomethyl)-1-methylpyrrolidin-2-one (Free Base) | 4-(Aminomethyl)-1-methylpyrrolidin-2-one hydrochloride |

|---|---|---|

| CAS Number | 2165833-85-0 | 1426291-29-3 |

| Molecular Formula | C₆H₁₂N₂O | C₆H₁₃ClN₂O |

| Molecular Weight | 128.18 g/mol | 164.63 g/mol |

| SMILES Notation | CN1CC@@HCC1=O | CN1CC(CC1=O)CN.Cl |

Related Compounds

Several structural analogs of 4-(Aminomethyl)-1-methylpyrrolidin-2-one have been developed, each with unique structural features that may confer different biological activities:

4-(Aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one

This derivative incorporates a pyridinyl substituent at the 5-position, which could significantly alter its pharmacological properties. The addition of the pyridine ring introduces an aromatic nitrogen-containing heterocycle that can participate in additional hydrogen bonding and π-π interactions with biological targets.

4-(Aminomethyl)-1-methylpiperidin-2-one

This analog features a six-membered ring instead of the five-membered pyrrolidine ring, resulting in altered ring conformation and potentially different biological activities. The expanded ring size changes the spatial arrangement of functional groups, which can impact receptor binding and other molecular interactions .

Nebracetam (4-(Aminomethyl)-1-benzylpyrrolidin-2-one)

Nebracetam replaces the methyl group on the ring nitrogen with a benzyl group, resulting in a compound with documented nootropic activity. This derivative has been studied for its potential to improve linguistic learning and memory in patients with dementia . The presence of the benzyl group likely contributes to its specific pharmacological profile through additional hydrophobic interactions with target receptors.

Synthesis Methods

The synthesis of 4-(Aminomethyl)-1-methylpyrrolidin-2-one and related compounds involves several chemical approaches, with different strategies depending on the specific substituents and stereochemical requirements.

General Synthetic Routes

One common approach to synthesizing N-aminomethylpyrrolidin-2-ones involves a two-step process:

-

Reaction of pyrrolidin-2-ones with formaldehyde and chlorotrimethylsilane to produce 1-chloromethylpyrrolidin-2-ones

-

Subsequent reaction of the 1-chloromethylpyrrolidin-2-ones with primary or secondary amines to yield the corresponding 1-aminomethylpyrrolidin-2-ones

For the specific synthesis of 4-(Aminomethyl)-1-methylpyrrolidin-2-one, additional steps would be required to introduce the aminomethyl group at the 4-position. This typically involves:

-

Preparation of an appropriately substituted pyrrolidin-2-one core

-

Introduction of a protected aminomethyl group at the 4-position

-

N-methylation of the ring nitrogen

-

Deprotection of the amine functionality

Research Implications and Future Directions

The structural features and potential biological activities of 4-(Aminomethyl)-1-methylpyrrolidin-2-one suggest several promising research directions.

Medicinal Chemistry Applications

As a building block in medicinal chemistry, 4-(Aminomethyl)-1-methylpyrrolidin-2-one offers several advantages:

-

The presence of both an amine and a lactam functionality provides multiple sites for further chemical modification.

-

The chiral center allows for the development of stereochemically pure compounds with potentially enhanced biological specificity.

-

The relatively small molecular size (MW = 128.18 g/mol) provides room for structural elaboration while maintaining drug-like properties.

Gaps in Current Research

Several notable gaps exist in the current research on 4-(Aminomethyl)-1-methylpyrrolidin-2-one:

-

Limited data on specific biological activities directly associated with this compound

-

Incomplete information on pharmacokinetic properties, including absorption, distribution, metabolism, and excretion

-

Sparse details on structure-activity relationships compared to structurally related compounds

-

Minimal information on potential therapeutic applications beyond what can be inferred from related structures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume